molecular formula C7H14N2O B14656898 N-[(Dimethylamino)methyl]-2-methylprop-2-enamide CAS No. 44901-54-4

N-[(Dimethylamino)methyl]-2-methylprop-2-enamide

Cat. No.: B14656898
CAS No.: 44901-54-4
M. Wt: 142.20 g/mol
InChI Key: HKTGZPQHFCONFD-UHFFFAOYSA-N
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Description

N-[(Dimethylamino)methyl]-2-methylprop-2-enamide is an organic compound that features both an amide and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(Dimethylamino)methyl]-2-methylprop-2-enamide typically involves the Mannich reaction, where a secondary amine (dimethylamine), formaldehyde, and an acrylamide are reacted together. The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products:

Mechanism of Action

The mechanism of action of N-[(Dimethylamino)methyl]-2-methylprop-2-enamide involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

    N,N-Dimethylacrylamide: Similar in structure but lacks the methyl group on the prop-2-enamide moiety.

    N,N-Dimethylaminopropylamine: Contains a similar dimethylamino group but differs in the overall structure.

Uniqueness: N-[(Dimethylamino)methyl]-2-methylprop-2-enamide is unique due to the presence of both the dimethylamino and the methylprop-2-enamide groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in the synthesis of polymers and advanced materials .

Properties

IUPAC Name

N-[(dimethylamino)methyl]-2-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(2)7(10)8-5-9(3)4/h1,5H2,2-4H3,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTGZPQHFCONFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10548221
Record name N-[(Dimethylamino)methyl]-2-methylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44901-54-4
Record name N-[(Dimethylamino)methyl]-2-methylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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